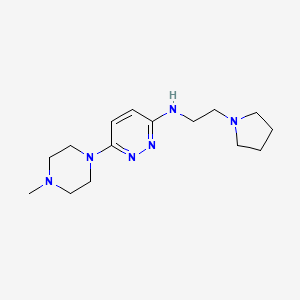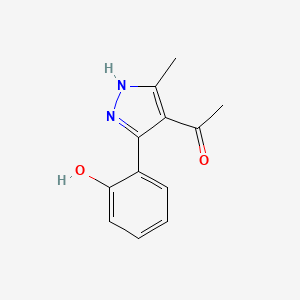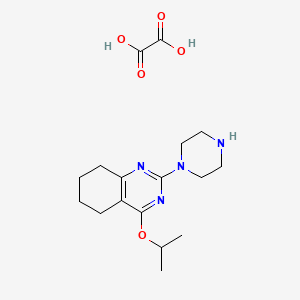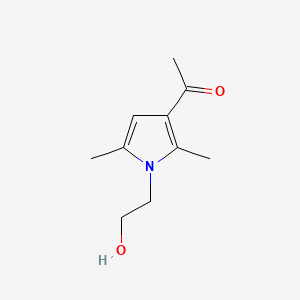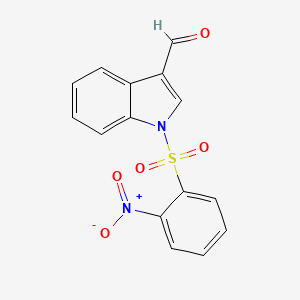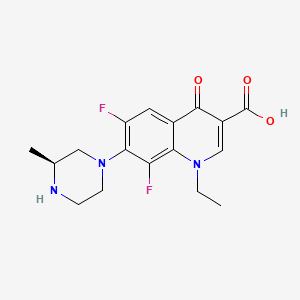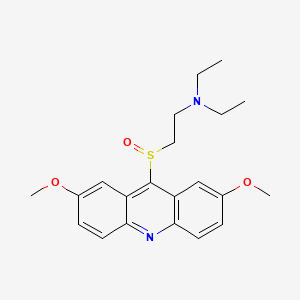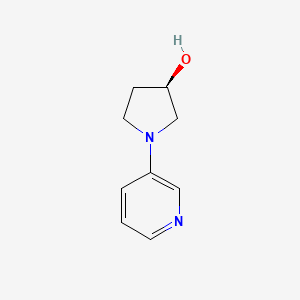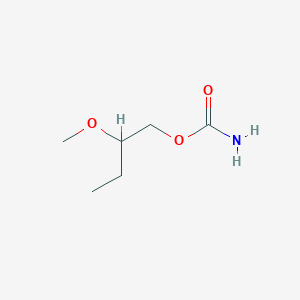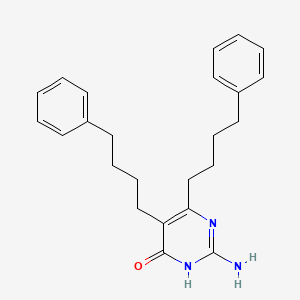
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common approach might include the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by further functionalization steps to introduce the phenylbutyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or phenylbutyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the phenylbutyl substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Amino-4,6-diphenylpyrimidine: A simpler analog with similar structural features.
2-Amino-5,6-diphenylpyrimidin-4(3H)-one: Another analog with different substituents.
2-Amino-4-phenylpyrimidine: A less complex compound with a single phenyl group.
Uniqueness
2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
7752-60-5 |
|---|---|
分子式 |
C24H29N3O |
分子量 |
375.5 g/mol |
IUPAC名 |
2-amino-4,5-bis(4-phenylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H29N3O/c25-24-26-22(18-10-8-16-20-13-5-2-6-14-20)21(23(28)27-24)17-9-7-15-19-11-3-1-4-12-19/h1-6,11-14H,7-10,15-18H2,(H3,25,26,27,28) |
InChIキー |
JKYXLBGHVZYXOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)CCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


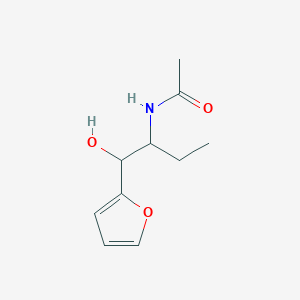
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
